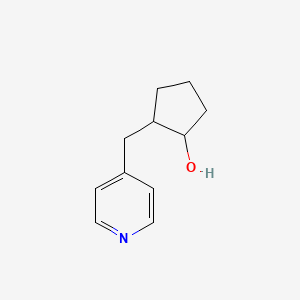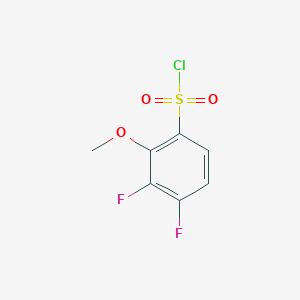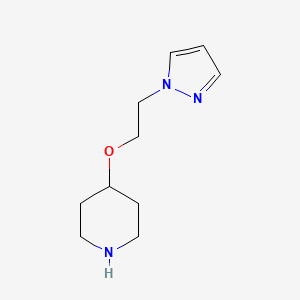
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a thiophene ring, an ethoxy group, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of alcohols to sulfonyl chlorides.
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions. The thiophene ring may also interact with specific molecular targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol: The alcohol precursor used in the synthesis of the sulfonyl chloride derivative.
Thiophene-2-sulfonyl Chloride: A simpler sulfonyl chloride derivative with a thiophene ring.
2-Methylthiophene: A basic thiophene derivative without the ethoxy and sulfonyl chloride groups.
Uniqueness
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the thiophene ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H15ClO3S2 |
|---|---|
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
2-methyl-3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-9(8-16(11,12)13)7-14-5-4-10-3-2-6-15-10/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
DULKHDIYBXBOGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCC1=CC=CS1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


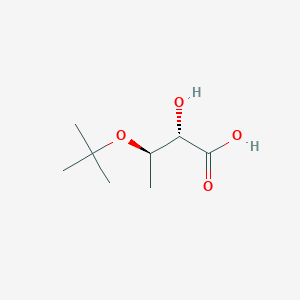
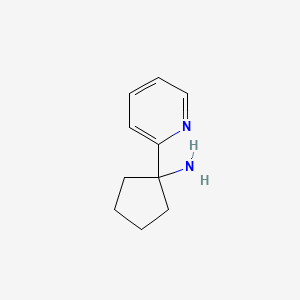




![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
